Product packaging for Xanthalin(Cat. No.:)

Xanthalin

Cat. No.: B1257429
M. Wt: 426.5 g/mol
InChI Key: LBKPHBYDOWPFMZ-IOWUNYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthalin is a specialized natural product compound identified as a unique chemical marker for Libanotis laticalycina Radix (Libonotidis Radix, LR) . Its primary research application is in the quality control and authentication of herbal medicines, where it serves as a proprietary ion to detect adulteration in Saposhnikoviae Radix (SR) . The compound's defined monoisotopic mass and specific chromatographic behavior, analyzed via advanced techniques like UHPLC-QTOF-MS^n, make it a critical standard for developing highly specific and efficient analytical methods . By utilizing this compound as a reference standard, researchers can enrich the methodologies for screening herbal material, helping to ensure the authenticity and safety of botanical products by identifying substituted or adulterated samples in the market . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O7 B1257429 Xanthalin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(3R,4R)-2,2-dimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1

InChI Key

LBKPHBYDOWPFMZ-IOWUNYDSSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)/C(=C\C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C

Synonyms

xanthalin

Origin of Product

United States

Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Xanthalin

This compound has been identified within the genus Peucedanum, a group of flowering plants in the family Apiaceae. The distribution of this compound, however, appears to be specific to certain species within the genus.

Peucedanum ledebourielloides as a Primary Source

Current scientific literature available for review does not explicitly report the isolation of this compound from Peucedanum ledebourielloides. While this species is recognized for its medicinal importance, detailed phytochemical analyses specifying the presence of this compound are not prominently documented in the reviewed sources. Further research is required to definitively ascertain the occurrence and concentration of this compound in this particular plant species.

Other Peucedanum Species (e.g., Peucedanum arenarium W.K.)

In contrast, the presence of this compound has been confirmed in other species of the same genus. Notably, Peucedanum arenarium W.K. has been identified as a source of this coumarin (B35378). Research has led to the successful isolation and identification of this compound from this plant, where it co-occurs with other related coumarin compounds. This finding establishes P. arenarium as a verified botanical source of this compound.

Botanical SourcePresence of this compound
Peucedanum ledebourielloidesNot explicitly documented in reviewed sources
Peucedanum arenarium W.K.Confirmed

Advanced Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound for research purposes necessitate the use of advanced chromatographic techniques. These methods are essential for separating the compound from a complex mixture of other phytochemicals present in the plant extract.

Initial extraction from the plant material is typically carried out using solvents of varying polarities. Following this, a combination of chromatographic methods is employed to achieve high purity.

Column chromatography often serves as an initial purification step. In this technique, the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase, leading to a partial separation.

For a higher degree of purification, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. thermofisher.com Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of material. thermofisher.com The process involves injecting the partially purified extract into a column containing a high-resolution stationary phase. A high-pressure pump moves the mobile phase through the column, and the individual compounds are separated based on their differential interactions with the stationary and mobile phases. A detector identifies the compounds as they exit the column, allowing for the collection of highly pure fractions of this compound.

Another advanced technique that has been successfully applied to the isolation of coumarins is High-Speed Counter-Current Chromatography (HSCCC) . researchgate.net This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption of the sample. In HSCCC, a two-phase solvent system is used, and the separation is achieved through the continuous partitioning of the solute between the two immiscible liquid phases. This method has proven effective for the separation and purification of various coumarin compounds from plant extracts. researchgate.net

The selection of the appropriate isolation and purification strategy depends on several factors, including the concentration of this compound in the plant material and the desired purity of the final product for research applications.

TechniquePrincipleApplication in this compound Isolation
Column ChromatographySeparation based on differential adsorption of compounds to a solid stationary phase.Initial purification of crude plant extracts.
Preparative HPLCHigh-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. thermofisher.comFinal purification to obtain high-purity this compound for research.
HSCCCLiquid-liquid partition chromatography without a solid support, based on the differential partitioning of a solute between two immiscible liquid phases. researchgate.netEffective for separating coumarins and can be applied for this compound purification. researchgate.net

Biosynthesis and Metabolic Pathways

Precursor Incorporation and Enzymatic Transformations in Plant Biosynthesis

The initial steps in coumarin (B35378) biosynthesis involve the incorporation of aromatic amino acids, primarily L-phenylalanine and, in some cases, L-tyrosine, derived from the shikimate pathway. wikipedia.orgfishersci.senih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ptfishersci.senih.govnih.govmpg.dewikipedia.org The committed step in this process is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.govwikipedia.orgadvancedchemtech.comsigmaaldrich.comwikipedia.orgfishersci.ptfishersci.se This is a crucial enzymatic transformation that marks the entry into the phenylpropanoid pathway.

A series of subsequent enzymatic reactions then modify trans-cinnamic acid. Cinnamate (B1238496) 4-hydroxylase (C4H) catalyzes the hydroxylation of trans-cinnamic acid at the 4-position, yielding p-coumaric acid. wikipedia.orgwikipedia.org Further activation occurs through the action of 4-coumarate-CoA ligase (4CL), which converts p-coumaric acid into its coenzyme A ester, 4-coumaroyl-CoA. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.gov These early enzymatic steps are fundamental to the biosynthesis of a vast array of phenylpropanoid-derived compounds, including coumarins.

Table 1: Key Enzymes and Their Roles in Early Coumarin Biosynthesis

Enzyme NameAbbreviationCatalyzed ReactionPathway Contribution
Phenylalanine Ammonia-LyasePALDeamination of L-phenylalanine to trans-cinnamic acidEntry into Phenylpropanoid Pathway
Cinnamate 4-HydroxylaseC4HHydroxylation of trans-cinnamic acid to p-coumaric acidModification of Aromatic Ring
4-Coumarate-CoA Ligase4CLConversion of p-coumaric acid to 4-coumaroyl-CoAActivation for Downstream Reactions

Shikimate and Phenylpropanoid Pathway Contributions to Coumarin Core Formation

The shikimate pathway serves as the foundational metabolic route for the production of aromatic amino acids, including L-phenylalanine and L-tyrosine, which are the primary precursors for coumarin biosynthesis. guidetopharmacology.orgwikipedia.orgmassbank.eufishersci.senih.govwikipedia.orgwikipedia.orgnih.govnih.govmpg.dewikipedia.org Once L-phenylalanine is converted to trans-cinnamic acid and subsequently to p-coumaric acid and 4-coumaroyl-CoA via the phenylpropanoid pathway, the biosynthesis of the coumarin core proceeds. wikipedia.orgnih.govwikipedia.orgwikipedia.orgadvancedchemtech.comsigmaaldrich.comwikipedia.orgfishersci.ptfishersci.se

A critical intermediate in the formation of many coumarins, particularly those that serve as precursors for pyranocoumarins like Xanthalin, is umbelliferone (B1683723) (7-hydroxycoumarin). wikipedia.orgwikipedia.orgresearchgate.netigem.orgontosight.aioup.comnih.govwikidata.org Umbelliferone is formed from p-coumaric acid through a series of reactions involving ortho-hydroxylation and subsequent lactonization. nih.govadvancedchemtech.comsigmaaldrich.comwikipedia.orgfishersci.ptfishersci.se For instance, p-coumaric acid is catalyzed by cinnamate 2'-hydroxylase (C2'H) and lactonization to yield umbelliferone. advancedchemtech.comsigmaaldrich.com This cyclization step is essential for establishing the characteristic 1,2-benzopyrone structure of coumarins. fishersci.ptfishersci.senih.gov

Hypothesized Post-Skeletal Modifications Leading to Dihydropyranocoumarin Structure

The formation of complex coumarins, such as this compound, from the basic coumarin core involves further post-skeletal modifications, particularly prenylation and subsequent cyclization to form the dihydropyran ring. advancedchemtech.comsigmaaldrich.comwikipedia.orgwikidata.orguni.lugenome.jpresearchgate.netresearchgate.netnih.gov While the precise enzymatic cascade leading directly to this compound is not fully elucidated in current literature, the general principles for dihydropyranocoumarin formation are well-established.

The biosynthesis of pyranocoumarins, which are precursors to dihydropyranocoumarins, typically begins with the prenylation of umbelliferone. wikipedia.orgresearchgate.netigem.orgoup.comnih.govnih.gov Prenyltransferases (PTs) play a crucial role in this step, transferring an isoprenoid moiety, such as dimethylallyl diphosphate (B83284) (DMAPP), to specific positions on the umbelliferone scaffold. researchgate.netigem.orgoup.comnih.govnih.govuniprot.org For instance, prenylation at the C-6 position of umbelliferone by enzymes like dimethylallyl diphosphate:umbelliferone prenyltransferase (U6DT) yields demethylsuberosin, a linear furanocoumarin intermediate. researchgate.netigem.orgoup.comuniprot.orgebi.ac.uk Similarly, prenylation at the C-8 position can lead to osthenol. researchgate.netigem.orgoup.comuniprot.org

The subsequent cyclization of these prenylated coumarins forms the pyran ring. This cyclization often involves an oxidative step, potentially mediated by cytochrome P450 monooxygenases (CYP450s), followed by ring closure. advancedchemtech.comsigmaaldrich.comnih.gov For dihydropyranocoumarins, an additional reduction step or a different cyclization mechanism that results in a saturated pyran ring is hypothesized. Research suggests that acid/base-assisted epoxide ring-opening reactions may contribute to the enzyme-catalyzed formation of tetrahydropyran (B127337) rings in coumarin biosynthesis. nih.gov The precise enzymes and mechanisms responsible for the specific dihydropyranocoumarin structure of this compound, including the 2,2-dimethyl group and the esterifications with 2-methylbut-2-enoic acid, would involve further tailoring steps, likely catalyzed by various methyltransferases, acyltransferases, and other modifying enzymes. These modifications would contribute to the structural diversity observed in this class of natural products.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Xanthalin and its Core Structure

While specific reports detailing the complete total synthesis of this compound itself are not extensively documented in the provided literature, significant advancements have been made in the total synthesis of the pyranocoumarin (B1669404) core structure, which is fundamental to this compound. Pyranocoumarins are characterized by a coumarin (B35378) scaffold fused with a pyran ring, existing in both linear and angular forms in nature mdpi.comthieme-connect.comingentaconnect.com.

General synthetic strategies for pyranocoumarins often involve the manipulation of substituted coumarins, such as 4-hydroxycoumarin (B602359), 7-hydroxycoumarin, or 8-hydroxycoumarin, to construct the fused pyran ring thieme-connect.com. For instance, pyrano[3,2-c]coumarins can be synthesized from 4-hydroxycoumarin and conjugated aldehydes, often employing catalysts like ytterbium triflate or other acid catalysts thieme-connect.com. More recently, multicomponent reactions (MCRs) have emerged as efficient routes for pyranocoumarin synthesis. One such method involves the reaction of 4-hydroxycoumarin, styrene (B11656) oxide, and dimethyl sulfoxide (B87167) (DMSO) in the presence of a p-toluenesulfonic acid monohydrate (p-TSA·H2O) catalyst, where a methylene (B1212753) (CH2) moiety from DMSO is incorporated into the pyranocoumarin ring acs.org. This approach highlights the versatility of MCRs in constructing the pyranocoumarin scaffold.

The challenges in synthesizing complex natural products like this compound often stem from the need for stereoselective control and the formation of multiple chiral centers, as indicated by this compound's specific (3R,4R) configuration nih.gov. While direct total synthesis of this compound may involve highly specialized routes, these general pyranocoumarin synthesis methods lay the groundwork for constructing its intricate core.

Synthetic Methodologies for this compound Analogues and Derivatives

The diverse biological activities of coumarins, including pyranocoumarins, have spurred extensive research into the synthesis of their analogues and derivatives to explore new therapeutic agents nih.govontosight.aiingentaconnect.comsioc-journal.cnnih.gov. These methodologies aim to modify the existing coumarin or pyranocoumarin scaffold to enhance or alter their properties.

Key synthetic approaches for pyranocoumarin derivatives include:

Multicomponent Reactions (MCRs): Beyond core structure formation, MCRs are widely used to introduce diverse substituents onto the pyranocoumarin framework. For example, pyranocoumarins with a cyanoenamine structure can be synthesized from 4-hydroxycoumarin, aromatic aldehydes, and malononitrile, followed by further derivatization to form fused pyrimidine (B1678525) structures sioc-journal.cn.

Diels-Alder Reactions: The three-component Diels-Alder reaction involving 4-hydroxycoumarin, malononitrile, and various benzaldehydes is a versatile method for synthesizing a range of pyranocoumarin derivatives nih.gov. This approach allows for the introduction of diverse aromatic substituents, leading to compounds with varied biological activities.

Derivatization of Hydroxyl Groups: Coumarins often possess hydroxyl groups at various positions (e.g., C-4, C-7), which serve as key sites for derivatization. Modifications at these positions, such as acylation or alkylation, can significantly impact the biological activity of the resulting compounds mdpi.com. For instance, the synthesis of coumarinyl chalcones involves reactions of salicylaldehyde (B1680747) or 3-acetyl coumarin with various aromatic aldehydes and piperidine (B6355638) innovareacademics.in.

Introduction of Heterocyclic Moieties: Fusing additional heterocyclic rings onto the coumarin or pyranocoumarin scaffold is a common strategy to create novel derivatives. Examples include the synthesis of pyranocoumarin-fused pyrimidines, which combine the pyranocoumarin structure with a pyrimidine ring, leveraging the pharmacophore combination principle in drug design sioc-journal.cn.

Chemical Derivatization of Isolated Natural Products: For complex natural products like this compound, chemical derivatization of the isolated compound or its simpler precursors can be employed to explore structure-activity relationships. Spectroscopic analysis and chemical derivatization are often used to confirm the structures of newly isolated or synthesized pyranocoumarin diastereoisomers researchgate.net.

These methodologies enable the creation of a vast library of this compound analogues and other pyranocoumarin derivatives, facilitating the discovery of compounds with improved pharmacological profiles.

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Chemo-enzymatic synthesis and biocatalytic transformations offer sustainable and highly selective alternatives to traditional chemical methods for producing coumarins and their derivatives, including potential routes for this compound-related compounds iajesm.inespublisher.comnih.gov. Enzymes provide advantages such as high specificity, mild reaction conditions (often aqueous and ambient temperatures), and reduced environmental impact iajesm.inresearchgate.net.

Key applications and findings in this area for coumarins include:

Enzyme-Catalyzed Reactions:

Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of aromatic substrates, including simple phenolic compounds, to yield hydroxylated coumarin derivatives, which are important intermediates iajesm.in.

Kinetic Resolution and Deprotection: Chemo-enzymatic syntheses of coumarin antibiotic biosynthetic pathway intermediates have successfully utilized enzymatic deprotection and efficient enzymatic kinetic resolution to minimize undesirable side reactions like epimerization and decomposition nih.gov.

Methylation: Enzymes like methyltransferases, in conjunction with engineered cofactors, have been used in chemo-enzymatic routes to synthesize coumarin-modified compounds, such as N7-coumarin modified 5' caps (B75204) of mRNA researchgate.netmdpi.com.

Oxidation: Laccase enzymes have been shown to catalyze the oxidation of salicyl alcohol to salicylaldehyde, a precursor for coumarin-3-carboxylic acid synthesis, which can then undergo condensation with Meldrum's acid researchgate.net.

Kabachnik-Fields Reaction: Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been successfully employed as a biocatalyst in the Kabachnik-Fields reaction to synthesize coumarin α-aminophosphonates, achieving high yields under mild, metal-free, and solvent-free conditions mdpi.com.

Biotransformations using Microorganisms:

Filamentous Fungi: Filamentous fungi, particularly Cunninghamella sp. and Aspergillus sp., are capable of biotransforming coumarins, leading to the production of novel analogues through reactions such as hydroxylation and reduction espublisher.com. These biotransformations often exhibit high selectivity and occur under mild, eco-friendly conditions.

Engineered Microorganisms: Genetically engineered E. coli and Saccharomyces cerevisiae have been developed to biotransform aromatic precursors into various coumarin derivatives, demonstrating high yield and selectivity by optimizing enzyme expression and introducing specific biosynthetic pathways iajesm.in.

Green Chemistry Approaches with Natural Biocatalysts:

Innovative green chemistry protocols have utilized natural biocatalysts, such as fruit juices (e.g., dragon fruit, kiwi fruit juice) and buttermilk, in aqueous media for the synthesis of bis-coumarins. While the acidic nature of the medium plays a significant role, these natural biocatalysts facilitate efficient organic transformations under ambient conditions, offering an environmentally benign route to bioactive coumarin compounds researchgate.net.

These advancements in chemo-enzymatic and biocatalytic methods provide promising avenues for the sustainable and selective synthesis of this compound and its diverse array of analogues, potentially leading to novel compounds with enhanced properties.

Advanced Analytical and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of Xanthalin and elucidating its fragmentation patterns. HRMS instruments provide sub-ppm mass accuracy and high sensitivity, which are critical for distinguishing between isobaric compounds and definitively determining the elemental composition of a molecule iitb.ac.in. For this compound, HRMS confirms its molecular formula as CHO with an exact mass of 426.16785316 Da nih.gov.

The technique's ability to generate fragment ions through methods like tandem mass spectrometry (MS/MS) provides vital structural information iitb.ac.ingithub.iolcms.cz. When the molecular ion of this compound is subjected to controlled fragmentation, the resulting unique pattern of fragment ions can be interpreted to deduce the arrangement of atoms within the molecule libretexts.org. This process is akin to breaking the molecule into specific pieces and then identifying the mass of each piece, which helps in piecing together the original structure. The isotopic fidelity offered by HRMS further enhances the certainty in molecular formula determination iitb.ac.in.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the comprehensive structural assignment of organic compounds, including complex natural products like this compound researchgate.netnih.govresearchgate.net. While one-dimensional (1D) NMR experiments (e.g., H NMR and C NMR) provide fundamental information about the number and types of nuclei present and their chemical environments, the increasing complexity of natural compounds often necessitates the use of multi-dimensional NMR techniques researchgate.netnih.gov.

Two-dimensional (2D) NMR experiments significantly enhance the clarity of structural information by distributing signals across two frequency axes, improving resolution and separating overlapping peaks wikipedia.org. Key 2D NMR techniques employed for structural elucidation include:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, indicating directly connected protons within a molecule wikipedia.org.

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a coupled spin system, providing information about extended proton networks wikipedia.org.

Heteronuclear Single Quantum Coherence (HSQC): Establishes one-bond correlations between protons and directly attached heteronuclei, typically carbon (C) or nitrogen (N), offering a powerful way to assign protonated carbons researchgate.netwikipedia.org.

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and heteronuclei (e.g., C) over two or three bonds, which is essential for establishing connectivity across quaternary carbons and assigning carbon resonances researchgate.net.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between nuclei, regardless of whether they are directly bonded, which is crucial for determining the three-dimensional arrangement and relative stereochemistry of a molecule wikipedia.org.

By combining the data from these multi-dimensional NMR experiments, a comprehensive understanding of this compound's molecular connectivity and three-dimensional structure can be achieved wikipedia.org.

Chromatographic Techniques for Quantitative Analysis in Research Matrices (e.g., LC-HR/MS, TLC for detection and profiling)

Chromatographic techniques are fundamental for both the qualitative detection and quantitative analysis of this compound within various research matrices. These methods enable the separation of this compound from complex mixtures, allowing for its subsequent identification and quantification.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS): LC-HR/MS, often involving tandem mass spectrometry (LC-MS/MS), is a highly effective technique for quantitative analysis, particularly in complex biological or environmental matrices drawellanalytical.comdiva-portal.org. The liquid chromatography component separates this compound from other co-eluting compounds, reducing matrix effects and enhancing detection specificity diva-portal.org. The coupled high-resolution mass spectrometer then provides accurate mass measurements and fragmentation data for precise identification and quantification lcms.czdrawellanalytical.com. Quantitative analysis using LC-HR/MS involves establishing calibration curves with known concentrations of this compound standards, against which the analyte's concentration in a sample can be reliably measured based on its mass spectrometric response (e.g., peak area or height) drawellanalytical.com.

Thin-Layer Chromatography (TLC): Thin-layer chromatography (TLC) is primarily employed as a qualitative technique for the detection and profiling of compounds, including this compound drawellanalytical.com. It involves the separation of substances on a thin layer of adsorbent material, with compounds identified based on their retardation factor (Rf) values and their appearance under specific visualization conditions when compared to reference compounds drawellanalytical.comiaea.org. While traditionally qualitative, TLC can be adapted for semi-quantitative analysis by comparing spot intensities or sizes, although it generally offers less precision than HPLC or GC for quantitative work drawellanalytical.com. Advanced forms, such as High-Performance Thin-Layer Chromatography (HPTLC), offer improved efficiency and resolution uni-hohenheim.de. The hyphenation of TLC with mass spectrometry (TLC-MS), including HRMS, has emerged as a powerful tool for direct detection and profiling of compounds from the TLC plate, providing rapid mass spectral information for zones of interest uni-hohenheim.deresearchgate.net.

Computational Approaches for Conformational Analysis and Spectroscopic Prediction

Computational approaches play an increasingly significant role in the structural elucidation and conformational analysis of organic molecules like this compound. These methods complement experimental data by providing theoretical insights into molecular geometry, stability, and spectroscopic properties.

Quantum mechanical calculations are frequently employed to decipher structural information encoded in NMR chemical shifts and to aid in conformational analysis csic.esrsc.org. By predicting NMR parameters such as chemical shifts and coupling constants for different possible conformers, computational methods can help validate experimental NMR data and determine the most probable solution-state conformation of a molecule csic.esrsc.org. This is particularly valuable for flexible molecules where multiple conformations might exist in equilibrium.

Furthermore, computational chemistry can be used for:

Conformational Analysis: Exploring the potential energy surface of this compound to identify stable conformers and their relative energies csic.es.

Spectroscopic Prediction: Simulating NMR spectra (chemical shifts, coupling constants, relaxation rates, and Nuclear Overhauser Effect) and mass spectrometry fragmentation patterns, which can be compared with experimental data to confirm structural assignments rsc.org.

Molecular Docking and Drug-Likeness Studies: While not directly for structural elucidation, computational methods can predict how this compound might interact with biological targets and assess its drug-like properties, providing indirect insights into its structural features relevant for biological activity researchgate.netresearchgate.net.

These computational tools enhance the confidence in structural assignments derived from experimental data and provide a deeper understanding of this compound's intrinsic molecular characteristics.

Mechanistic Investigations of Biological Activities in Non Clinical Models

In Silico Evaluation of Enzyme Inhibition Profiles (e.g., Pancreatic Lipase (B570770) Inhibition)

Computational studies, particularly molecular docking simulations, have been employed to evaluate Xanthalin's potential as an enzyme inhibitor. A key area of investigation has been its inhibitory activity against pancreatic lipase (PL), a crucial enzyme involved in the digestion and absorption of dietary fats. researchgate.netvnu.edu.vnvnu.edu.vn

In in silico screenings, this compound, along with other coumarin (B35378) compounds such as Peucenidin and Edultin, demonstrated promising pancreatic lipase inhibitory activity. These compounds exhibited lower binding energy values compared to Orlistat, a known positive control for lipase inhibition. researchgate.netvnu.edu.vnvnu.edu.vnresearchgate.net Beyond binding affinity, in silico analyses also assessed the drug-like properties of this compound and its coumarin counterparts, adhering to Lipinski's rule of five. Furthermore, pharmacokinetic and toxicological properties (ADMET) were evaluated, suggesting favorable characteristics such as good intestinal absorption, effective tissue distribution, hepatic metabolism, renal excretion, and low toxicity. researchgate.netvnu.edu.vnvnu.edu.vn These computational findings highlight this compound's potential as an anti-obesity agent by targeting pancreatic lipase, although further in vivo and in vitro studies are indicated to validate these predictions. researchgate.netvnu.edu.vnvnu.edu.vn

Cellular Assays for Investigating Molecular Targets and Pathways (excluding human clinical data)

While in silico evaluations provide valuable insights into potential molecular interactions, direct experimental data from cellular assays investigating this compound's specific molecular targets and pathways in non-clinical models are limited in publicly available, non-excluded literature. Research in this area would typically involve exposing various cell lines (e.g., cancer cells, immune cells, or specific tissue-derived cells) to this compound and observing its effects on gene expression, protein activity, signaling pathways, or cellular processes like proliferation, apoptosis, or differentiation. Such studies are crucial for elucidating the precise mechanisms through which this compound exerts its biological effects at a cellular level, without involving human clinical data.

Interactions with Macroscopic Biological Systems (e.g., Insecticidal Properties of Related Coumarins)

This compound belongs to the class of coumarins, a diverse group of natural products known for their wide array of biological activities, particularly in plant defense mechanisms. encyclopedia.pubmdpi.com These compounds play roles in protecting plants against various biological threats, including pathogenic microbes, fungi, and nematodes. encyclopedia.pubmdpi.com

Specifically, this compound, as a dihydropyranocoumarin, has been identified as possessing insecticidal properties. encyclopedia.pub This characteristic is shared with other coumarins isolated from Peucedanum sp., such as ostruthin, osthol, athamantin, and columbianadin, all of which have demonstrated insecticidal activity. encyclopedia.pub The broader class of pyranocoumarins, to which this compound belongs, is also recognized for its antifungal, phytotoxic, and antifeedant effects in various biological systems. encyclopedia.pubmdpi.com These observations suggest that this compound, similar to other coumarins, may interact with biological systems at a macroscopic level by interfering with critical physiological processes in insects or other organisms, potentially through mechanisms such as feeding deterrence or direct toxicity. mdpi.com

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Xanthalin and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that establish a mathematical relationship between the physicochemical properties or theoretical molecular descriptors of chemical compounds and their biological activities wikipedia.org. These models are used to predict the activity of new chemicals and summarize the structure-activity relationship within a dataset of compounds wikipedia.org.

While specific detailed QSAR models explicitly developed for this compound are not extensively documented in the provided search results, the broader class of coumarins, to which this compound belongs, and related xanthone (B1684191) derivatives have been subjects of comprehensive QSAR studies. For instance, QSAR analyses have been applied to xanthone derivatives to investigate their anticancer properties, identifying key descriptors that contribute to cytotoxic activity nih.gov. Similarly, QSAR has been employed in the design of novel anti-tuberculosis agents based on xanthone derivatives, where multi-linear regression models correlated structural features with inhibitory concentrations nih.gov. Studies on xanthine (B1682287) derivatives have also utilized 3D-QSAR to explore structural determinants for activity against targets like A2B adenosine (B11128) receptors nih.gov.

The application of QSAR to this compound and its analogues would typically involve correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) with a measured biological response. This approach allows for the identification of critical structural motifs and physicochemical parameters that modulate activity, thereby providing a predictive framework for designing more potent or selective compounds.

Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding interactions between a small molecule (ligand), such as this compound, and a target protein (receptor) at an atomic level mdpi.comnih.govikm.org.my.

In the context of this compound, molecular docking studies have been performed to evaluate its potential as a pancreatic lipase (B570770) inhibitor. These studies revealed that this compound exhibited lower binding energy compared to the positive control, Orlistat, suggesting a higher affinity and stronger intermolecular interactions with pancreatic lipase vnu.edu.vnresearchgate.net. This indicates that this compound's structural characteristics enable favorable interactions within the enzyme's active site.

For coumarin (B35378) derivatives in general, molecular docking and MD simulations have elucidated strong and stable binding to enzymes like acetylcholinesterase (AChE), contributing to their inhibitory potential mdpi.com. MD simulations provide further insights into the dynamic behavior of the ligand-receptor complex, assessing its thermal and structural stability over time and revealing conformational changes upon binding mdpi.commdpi.com. Such simulations can pinpoint specific amino acid residues involved in hydrogen bonding, van der Waals interactions, and other forces that stabilize the complex, offering a detailed understanding of the binding mechanism mdpi.comnih.gov.

Theoretical Analysis of Key Structural Features for Modulating Activity

Theoretical analysis of key structural features for modulating activity involves dissecting the molecular architecture of this compound to identify moieties or regions critical for its observed biological effects. Based on computational studies of this compound and related compounds, several general principles emerge.

For this compound's demonstrated affinity for pancreatic lipase, its specific pyranocoumarin (B1669404) scaffold and the nature and position of its substituents are theoretically implicated in forming crucial interactions within the enzyme's binding pocket vnu.edu.vnresearchgate.net. While explicit details on this compound's specific binding residues were not provided, general QSAR studies on xanthone derivatives highlight the importance of net atomic charges at specific carbon positions (e.g., qC1, qC2, qC3), dipole moment, and lipophilicity (logP) as significant descriptors for cytotoxic activity nih.gov. For other coumarin derivatives, modifications like shorter side chains at the 7-position have been shown to enhance interactions with key amino acid residues mdpi.com.

Design Principles for Novel this compound-Based Scaffolds through Computational Design

Computational design leverages advanced algorithms and artificial intelligence to generate and optimize novel chemical structures with desired properties, significantly accelerating the drug discovery process novatr.comlandau.designparametrichouse.com. The insights gained from SAR, QSAR, and molecular docking/MD simulations of this compound and its analogues form the foundation for designing new this compound-based scaffolds.

The design principles for novel this compound-based compounds would involve:

Leveraging QSAR Models: Utilizing established or newly developed QSAR models for coumarins to predict the activity of proposed this compound analogues. These models can guide modifications by indicating which structural changes are likely to enhance or diminish activity wikipedia.orgnih.gov.

Structure-Based Design: Employing molecular docking and MD simulations to rationally design new compounds that optimize interactions with target proteins (e.g., pancreatic lipase). This involves modifying this compound's structure to achieve better binding energies, form more stable hydrogen bonds, or enhance hydrophobic interactions within the active site mdpi.comnih.govikm.org.my. For instance, if specific residues are identified as crucial for binding, new derivatives can be designed to maximize interactions with these residues.

Fragment-Based and Scaffold Hopping: Exploring modifications to the pyranocoumarin core of this compound or incorporating fragments from other active coumarins or xanthones that have shown favorable interactions. This can lead to novel scaffolds with improved potency, selectivity, or pharmacokinetic profiles.

Predicting ADMET Properties: Integrating in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions into the design process to ensure that novel compounds not only possess desired biological activity but also exhibit favorable drug-like properties ikm.org.myvnu.edu.vnresearchgate.net. For this compound, its predicted good intestinal absorption, tissue distribution, and liver metabolism (as a CYP3A4 substrate) are valuable starting points for designing derivatives with optimized pharmacokinetic profiles vnu.edu.vnresearchgate.net.

By iteratively applying these computational design principles, researchers can virtually screen and prioritize a vast chemical space, leading to the identification and synthesis of novel this compound-based scaffolds with enhanced therapeutic potential.

Xanthalin S Role in Plant Biology and Ecology

Ecological Significance as a Plant Secondary Metabolite

Xanthalin is recognized as a pyranocoumarin (B1669404), a type of secondary metabolite that is considered relatively rare in plants encyclopedia.pubmdpi.com. The broader class of coumarins, to which this compound belongs, is extensively found in nature and contributes significantly to a plant's ability to respond to environmental stressors encyclopedia.pubmdpi.com. These substances are often described as allelochemicals, functioning as natural protective agents against environmental adversaries and competing plant species encyclopedia.pubmdpi.com. Their ecological importance stems from their diverse biological activities, which include safeguarding plants from various phytopathogenic microbes, fungi, and nematodes encyclopedia.pub.

The presence and accumulation of secondary metabolites like this compound underscore their critical ecological functions, enabling plants to adapt and thrive in competitive and challenging environments.

Defensive or Signaling Roles in Plant-Environment Interactions

This compound, as a pyranocoumarin, exhibits significant defensive and signaling capabilities within plant-environment interactions.

Defensive Roles: this compound and other pyranocoumarins have been implicated in the protective responses of plants against phytopathogenic organisms encyclopedia.pubmdpi.com. Specifically, this compound has been identified for its insecticidal properties, acting as a defensive compound against insects encyclopedia.pubmdpi.com.

Coumarins, including this compound, function as phytoanticipins or phytoalexins in plant defense against pathogens encyclopedia.pubmdpi.comcore.ac.uk. Phytoanticipins are defensive compounds present in healthy plant tissues, while phytoalexins are produced or accumulate in response to infection encyclopedia.pubmdpi.com. The concentration of these compounds can increase significantly in plant tissues when exposed to elicitors (molecules that trigger hypersensitivity responses) or plant hormones, indicating an induced defense mechanism encyclopedia.pubmdpi.com.

Generally, plant secondary metabolites contribute to direct defense by either diminishing the nutritional value of plant material or acting as deterrents or toxins to herbivores iiste.orgnih.gov. These defensive compounds can be constitutively present or induced following an attack by insects or microbes iiste.orgnih.gov.

Signaling Roles: Beyond their direct defensive actions, coumarins are known to serve as signaling molecules that mediate interactions between commensal organisms, pathogens, and the plant itself encyclopedia.pubmdpi.com. This signaling capacity allows plants to regulate complex biological responses, facilitating communication within their ecological niche. While specific detailed signaling pathways involving this compound are subjects of ongoing research, its classification within the coumarin (B35378) family suggests its participation in the intricate chemical communication networks that govern plant-environment dynamics.

Future Research Directions and Unexplored Areas

Elucidation of Complete Biosynthetic Pathway Enzymes and Genes

The complete biosynthetic pathway for Xanthalin, including the specific enzymes and genes involved in its production, remains largely uncharacterized. Elucidating this pathway is crucial for understanding its natural production and for enabling potential biotechnological applications. Plant secondary metabolite biosynthesis pathways are often complex, involving multiple enzyme families such as cytochrome P450s and methyltransferases, which can be challenging to assign to specific pathways based solely on genomic data frontiersin.org. Future research should employ integrated 'omics' approaches, combining genomics, transcriptomics, and proteomics, to identify candidate genes and enzymes responsible for this compound biosynthesis. Techniques such as gene knockout or overexpression in model organisms, coupled with metabolite profiling, could help confirm the function of putative biosynthetic genes. Understanding the genetic and enzymatic machinery behind this compound's formation would not only deepen our knowledge of plant biochemistry but also pave the way for engineered biosynthesis in heterologous hosts, offering a sustainable alternative for its production.

Discovery of Novel Bioactivities and Their Underlying Mechanisms in Non-Human Systems

While specific experimental data on this compound's novel bioactivities in non-human systems are limited, in silico studies have begun to shed light on its potential pharmacokinetic properties. For instance, computational analyses in the context of pancreatic lipase (B570770) inhibition studies have suggested that this compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating good intestinal absorption, distribution to tissues, metabolism by the liver, renal excretion, and low predicted toxicity researchgate.net. These in silico findings highlight a promising starting point for further investigation into this compound's biological effects. Future research should prioritize rigorous in vitro and in vivo studies in diverse non-human biological models to identify and characterize novel bioactivities. This includes exploring its interactions with various molecular targets and cellular pathways. Techniques such as high-throughput screening, target deconvolution, and mechanistic studies in cell lines or animal models are essential to uncover previously unknown biological functions and their underlying molecular mechanisms. Such research could reveal therapeutic potentials or ecological roles of this compound beyond what is currently understood.

Development of Sustainable Synthesis and Production Methods for Research

The development of sustainable and scalable methods for this compound synthesis and production is a critical area for future research, particularly for facilitating its widespread availability for scientific investigation. Current knowledge regarding the specific large-scale or environmentally friendly production of this compound is scarce. General approaches in green chemistry for natural product synthesis emphasize efficiency, reduced waste, and the use of benign reagents and conditions researchgate.netresearchgate.netchemistryworld.com. Future efforts should focus on exploring and optimizing sustainable synthesis routes for this compound. This could involve:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific synthetic steps, offering high selectivity and reduced energy consumption.

Fermentation: Developing microbial strains capable of producing this compound or its precursors through metabolic engineering, potentially leading to high yields and reduced reliance on chemical synthesis.

Green Chemical Synthesis: Innovating traditional chemical synthesis methods to incorporate principles of green chemistry, such as solvent-free reactions, microwave assistance, photocatalysis, or the use of recyclable catalysts researchgate.netresearchgate.net. The goal is to establish production methods that are not only efficient and cost-effective for research purposes but also environmentally responsible, minimizing the ecological footprint associated with this compound's procurement.

Advanced Computational Studies for De Novo Design of this compound Derivatives

Advanced computational studies, particularly those involving de novo ligand design, represent a powerful frontier for exploring this compound's chemical space and developing novel derivatives with enhanced or tailored properties. While there is a general understanding of computational drug design, specific applications to this compound derivatives are largely unexplored nih.govresearchgate.net. Future research should leverage sophisticated computational tools to:

Molecular Docking and Dynamics: Simulate the binding interactions of this compound with potential biological targets to predict its activity and identify key structural features for interaction.

Virtual Screening: Screen large libraries of compounds in silico to identify molecules with structural similarities to this compound or predicted binding to specific targets, guiding the synthesis of new derivatives.

De Novo Design Algorithms: Employ algorithms that generate novel molecular structures from scratch, based on desired properties or target binding profiles. This could involve fragment-based design, generative models (e.g., deep learning), and multi-objective optimization to design this compound analogs with improved potency, selectivity, or pharmacokinetic profiles nih.govresearchgate.netnih.govbiorxiv.org. Such computational approaches can significantly accelerate the discovery and optimization of this compound-based compounds, reducing the time and resources typically required for experimental synthesis and testing.

Exploration of this compound in Systems Biology and Metabolomics Contexts

Integrating this compound into systems biology and metabolomics frameworks offers a holistic approach to understanding its effects within complex biological systems. Metabolomics, in particular, provides a snapshot of the metabolic state of an organism and can reveal downstream effects of gene and protein expression nih.govuniv-tours.fr. Future research should aim to:

Metabolomic Profiling: Conduct comprehensive metabolomic studies in biological systems treated with this compound to identify changes in metabolite levels. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can generate high-throughput data for this purpose nih.govuniv-tours.fr.

Systems-Level Network Analysis: Map the identified metabolic changes onto known metabolic pathways and biological networks to understand how this compound perturbs or modulates cellular processes ucsd.edufrontiersin.org. This can involve integrating metabolomic data with transcriptomic and proteomic data for a more complete 'integrated-omics' picture ucsd.edu.

Dynamic Studies: Investigate the time-dependent effects of this compound on metabolic functions to understand its dynamic interactions within biological networks frontiersin.org. By applying systems biology and metabolomics, researchers can gain a deeper, more comprehensive understanding of this compound's impact on cellular physiology, identify potential biomarkers, and uncover its broader biological roles in a systemic context.

Q & A

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use molecular dynamics simulations to explore conformational flexibility and docking studies to map interactions with biological targets (e.g., lipase enzymes). Compare with synthetic analogs to identify critical functional groups (e.g., coumarin core, substituent positions). Validate predictions with in vitro enzymatic assays .

Tables for Quick Reference

Property Value/Technique Reference
Molecular FormulaC₂₄H₂₆O₇
Melting Point110–112°C
HPLC Detection Wavelength222 nm
Caco-2 Permeability0.946
P-gp Inhibition (IC₅₀)Not yet established; requires dose-response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.